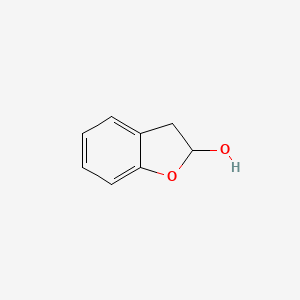

2,3-Dihydrobenzofuran-2-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8O2 |

|---|---|

Molecular Weight |

136.15 g/mol |

IUPAC Name |

2,3-dihydro-1-benzofuran-2-ol |

InChI |

InChI=1S/C8H8O2/c9-8-5-6-3-1-2-4-7(6)10-8/h1-4,8-9H,5H2 |

InChI Key |

WDZLZKSUBSXWID-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC2=CC=CC=C21)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 2,3-Dihydrobenzofuran-2-ol: Molecular Structure, Properties, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of natural products and pharmacologically active molecules.[1] Its inherent structural rigidity and the synthetic versatility it offers have established it as a cornerstone in the design of novel therapeutic agents. This technical guide provides a comprehensive exploration of a key derivative, 2,3-dihydrobenzofuran-2-ol. We will delve into its nuanced molecular architecture, characteristic spectroscopic signatures, plausible synthetic strategies, and predicted chemical reactivity. This document aims to serve as a foundational resource for researchers engaged in the fields of medicinal chemistry, organic synthesis, and drug discovery, facilitating a deeper understanding and broader application of this intriguing molecular entity.

The 2,3-Dihydrobenzofuran Core: A Foundation of Biological Significance

The 2,3-dihydrobenzofuran framework, formed by the fusion of a benzene ring with a dihydrofuran ring, is a recurring structural element in a multitude of bioactive compounds.[1] This scaffold is a key constituent in various classes of natural products, including lignans, neolignans, and isoflavonoids, which are known to exhibit a wide spectrum of biological activities.[1] The therapeutic potential of molecules incorporating this core is vast, with demonstrated efficacy as anti-inflammatory, anticancer, antimicrobial, and neuroprotective agents.[1][2] The strategic placement of substituents on this heterocyclic system allows for the fine-tuning of its physicochemical properties and biological targets, making it a highly attractive platform for the development of novel pharmaceuticals.

Molecular Structure and Stereochemistry of 2,3-Dihydrobenzofuran-2-ol

The introduction of a hydroxyl group at the C-2 position of the 2,3-dihydrobenzofuran skeleton imparts unique structural and chemical characteristics to the molecule. This substitution creates a chiral center, meaning 2,3-dihydrobenzofuran-2-ol can exist as a pair of enantiomers, (R)- and (S)-2,3-dihydrobenzofuran-2-ol. The presence of this stereocenter is of paramount importance in drug development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.

The molecule itself is a hemiacetal, a functional group that is typically in equilibrium with its corresponding open-chain aldehyde form. However, in the case of 2,3-dihydrobenzofuran-2-ol, the cyclic form is significantly favored due to the entropic advantage of the intramolecular ring structure.

Diagram: Molecular Structure of 2,3-Dihydrobenzofuran-2-ol

Caption: Chemical structure of 2,3-dihydrobenzofuran-2-ol.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be highly informative. The aromatic protons on the benzene ring will appear in the region of δ 6.8-7.5 ppm, with their multiplicity depending on the substitution pattern. The proton at the C-2 position, being adjacent to both an oxygen atom and the aromatic ring, is anticipated to resonate as a multiplet in the range of δ 5.0-5.5 ppm. The diastereotopic protons at the C-3 position will likely appear as two distinct multiplets in the upfield region of δ 2.8-3.5 ppm. The hydroxyl proton will give rise to a broad singlet, the chemical shift of which will be dependent on the concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the eight carbon atoms. The aromatic carbons will resonate in the δ 110-160 ppm region. The carbon at the C-2 position, bearing the hydroxyl group, is expected to be in the δ 95-105 ppm range. The C-3 carbon should appear further upfield, around δ 30-40 ppm.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic-H | 6.8 - 7.5 | 110 - 160 |

| H-2 | 5.0 - 5.5 | 95 - 105 |

| H-3 | 2.8 - 3.5 | 30 - 40 |

| OH | Variable (broad) | - |

Infrared (IR) Spectroscopy

The IR spectrum of 2,3-dihydrobenzofuran-2-ol will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl group.[3][4] Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹. The C-O stretching of the ether linkage will likely appear in the 1050-1250 cm⁻¹ region.[5] Aromatic C=C stretching vibrations will be visible in the 1450-1600 cm⁻¹ range.[5]

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M⁺) for 2,3-dihydrobenzofuran-2-ol (C₈H₈O₂) would be observed at m/z 136. The fragmentation pattern is expected to involve the loss of a hydrogen atom to form a stable oxonium ion, and cleavage of the dihydrofuran ring. The base peak in the mass spectrum of the parent 2,3-dihydrobenzofuran is the molecular ion at m/z 120.[6][7]

Synthetic Approaches

The synthesis of 2,3-dihydrobenzofuran-2-ol can be envisioned through several strategic pathways. A highly plausible and commonly employed method for the synthesis of related hemiacetals is the reduction of the corresponding lactone, in this case, 2-coumaranone (also known as 2(3H)-benzofuranone).

Diagram: Synthetic Pathway to 2,3-Dihydrobenzofuran-2-ol

Caption: Proposed synthesis of 2,3-dihydrobenzofuran-2-ol.

Experimental Protocol: Reduction of 2-Coumaranone

Causality Behind Experimental Choices: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for the reduction of ketones and aldehydes to alcohols. It is generally unreactive towards esters and lactones at low temperatures. However, with appropriate solvent and temperature conditions, it can effectively reduce lactones to the corresponding diols or, with careful control, to the intermediate hemiacetal. Diisobutylaluminium hydride (DIBAL-H) is another powerful and selective reducing agent that is particularly effective for the partial reduction of lactones to hemiacetals at low temperatures. The choice of a low temperature is critical to prevent over-reduction to the corresponding diol.

Self-Validating System: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the disappearance of the starting material (2-coumaranone) and the appearance of the product. The final product should be characterized by NMR, IR, and MS to confirm its structure and purity.

Step-by-Step Methodology:

-

Dissolution: Dissolve 2-coumaranone (1 equivalent) in a suitable anhydrous solvent (e.g., ethanol for NaBH₄ or toluene/THF for DIBAL-H) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to a low temperature, typically 0°C for NaBH₄ or -78°C for DIBAL-H, using an ice bath or a dry ice/acetone bath.

-

Addition of Reducing Agent: Slowly add a solution of the reducing agent (1-1.5 equivalents) to the cooled solution of 2-coumaranone with constant stirring.

-

Reaction Monitoring: Monitor the reaction progress by TLC.

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a suitable quenching agent (e.g., water or a saturated aqueous solution of ammonium chloride).

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain pure 2,3-dihydrobenzofuran-2-ol.

Chemical Reactivity and Potential Transformations

The hemiacetal functionality in 2,3-dihydrobenzofuran-2-ol is the primary site of its chemical reactivity.

Diagram: Reactivity of 2,3-Dihydrobenzofuran-2-ol

Caption: Key chemical transformations of 2,3-dihydrobenzofuran-2-ol.

-

Oxidation: Mild oxidation of the hemiacetal will yield the corresponding lactone, 2-coumaranone. Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be employed for this transformation.

-

Etherification/Acetal Formation: In the presence of an alcohol and an acid catalyst, 2,3-dihydrobenzofuran-2-ol will undergo etherification to form a 2-alkoxy-2,3-dihydrobenzofuran, which is a stable acetal.

-

Further Reduction: More vigorous reduction conditions than those used for its synthesis can lead to the cleavage of the ether bond, resulting in the formation of 2-(hydroxymethyl)phenol.

Applications in Drug Discovery and Development

While specific biological activities for the unsubstituted 2,3-dihydrobenzofuran-2-ol are not extensively documented, the broader class of 2,3-dihydrobenzofurans has shown significant promise in medicinal chemistry. Derivatives of this scaffold have been investigated for a range of therapeutic applications, including:

-

Anti-inflammatory Agents: Certain substituted 2,3-dihydrobenzofurans have demonstrated potent anti-inflammatory properties.[2][8]

-

Anticancer Agents: The rigid framework of the 2,3-dihydrobenzofuran core has been utilized in the design of novel anticancer agents.[2]

-

Central Nervous System (CNS) Activity: The scaffold is present in molecules with potential applications in treating neurological disorders.

The introduction of the hydroxyl group at the C-2 position in 2,3-dihydrobenzofuran-2-ol provides a handle for further synthetic modifications. This allows for the generation of diverse libraries of compounds that can be screened for various biological activities. The ability to form hydrogen bonds and the potential for stereospecific interactions make 2,3-dihydrobenzofuran-2-ol and its derivatives attractive candidates for rational drug design.

Conclusion and Future Perspectives

2,3-Dihydrobenzofuran-2-ol represents a molecule of significant interest within the realm of medicinal chemistry and organic synthesis. Its structural features, including a chiral center and a reactive hemiacetal group, offer a wealth of opportunities for the development of novel molecular entities with potential therapeutic applications. While detailed characterization and biological evaluation of the parent compound are still emerging, the foundational knowledge of the 2,3-dihydrobenzofuran scaffold provides a strong basis for future research. The synthetic accessibility and the potential for diverse chemical transformations make 2,3-dihydrobenzofuran-2-ol a valuable building block for the construction of complex and biologically active molecules. Further investigation into the stereoselective synthesis and the pharmacological profiling of its enantiomers is warranted and holds the promise of uncovering new avenues for drug discovery.

References

-

Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. (n.d.). MDPI. Retrieved February 8, 2024, from [Link]

-

2,3-Dihydrobenzofuran synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 8, 2024, from [Link]

-

Closse, A., Haefliger, W., Hauser, D., Gubler, H. U., Dewald, B., & Baggiolini, M. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry, 24(12), 1465–1471. [Link]

-

Recent Advances in Synthetic Strategies to 2,3-Dihydrobenzofurans. (2020). ResearchGate. Retrieved February 8, 2024, from [Link]

-

Obtaining 2,3-Dihydrobenzofuran and 3-Epilupeol from Ageratina pichinchensis (Kunth) R.King & Ho.Rob. Cell Cultures Grown in Shake Flasks under Photoperiod and Darkness, and Its Scale-Up to an Airlift Bioreactor for Enhanced Production. (2022). MDPI. Retrieved February 8, 2024, from [Link]

-

Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023). PMC - PubMed Central. Retrieved February 8, 2024, from [Link]

-

Design, synthesis, and biological activity of 2-aroylbenzofuran-3-ols and 2-aroylbenzofuran derivatives: A new route towards hMAO-B inhibition. (2025). PubMed. Retrieved February 8, 2024, from [Link]

-

Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans. (2023). NIH. Retrieved February 8, 2024, from [Link]

-

Examples of 2‐aryl‐2,3‐dihydrobenzofurans with biological activity. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

- CN105693666A - Synthesis method of 2,3-dihydrobenzofuran. (2016). Google Patents.

-

Synthesis of 2,3‐dihydrobenzofuran derivatives. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

-

Synthesis of Optically Active 2,3-Dihydrobenzofuran Derivatives through a Combination Strategy of Iron(III)-Catalyzed Reaction and Enzymatic Reaction. (2025). ResearchGate. Retrieved February 8, 2024, from [Link]

-

2,3-Dihydro-2-methylbenzofuran. (n.d.). PubChem. Retrieved February 8, 2024, from [Link]

-

(2R)-2,3-Dihydro-1-benzofuran-2-ylmethanol. (n.d.). MD Topology. Retrieved February 8, 2024, from [Link]

-

Chemical Properties of Benzofuran, 2,3-dihydro- (CAS 496-16-2). (n.d.). Cheméo. Retrieved February 8, 2024, from [Link]

-

Visible Light-Promoted Preparation of 2,3-Dihydrobenzofurans and Coumaranones. (2025). ResearchGate. Retrieved February 8, 2024, from [Link]

-

Benzofuran, 2,3-dihydro-. (n.d.). NIST WebBook. Retrieved February 8, 2024, from [Link]

-

Benzofuran, 2,3-dihydro-. (n.d.). NIST WebBook. Retrieved February 8, 2024, from [Link]

-

Phenol oxidation. The formation of benzofuran and 2,3-dihydrobenzofuran derivatives by oxidation of 1-(2-hydroxyphenyl). (1971). Sci-Hub. Retrieved February 8, 2024, from [Link]

-

Resolution of 2,3-dihydro-benzofuran-3-ols. (2007). Indian Academy of Sciences. Retrieved February 8, 2024, from [Link]

-

Dihydrobenzofuran. (n.d.). PubChem. Retrieved February 8, 2024, from [Link]

- EP1449838A1 - Process for the preparation of 2-coumaranone and substituted 2-coumaranones. (2004). Google Patents.

-

Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. (2025). ResearchGate. Retrieved February 8, 2024, from [Link]

-

Visible Light-promoted Preparation of 2,3-Dihydrobenzofurans and Coumaranones. (2020). MDPI. Retrieved February 8, 2024, from [Link]

-

Benzofuran, 2,3-dihydro-. (n.d.). NIST WebBook. Retrieved February 8, 2024, from [Link]

-

coumaran, 496-16-2. (n.d.). The Good Scents Company. Retrieved February 8, 2024, from [Link]

-

Transition Metal Free Decarbonyl-Oxidation of 3-Arylbenzofuran-2(3H)-ones: Access to 2-Hydroxy Benzophenones. (2018). Beilstein Archives. Retrieved February 8, 2024, from [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). PMC - NIH. Retrieved February 8, 2024, from [Link]

-

2,3-Dihydrobenzofuran-3-carboxylic acid, ethyl ester - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. Retrieved February 8, 2024, from [Link]

-

Bacterial and fungal oxidation of dibenzofuran. (1975). PMC - NIH. Retrieved February 8, 2024, from [Link]

-

Infrared Spectroscopy. (n.d.). MSU chemistry. Retrieved February 8, 2024, from [Link]

-

database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry. (n.d.). Doc Brown's Chemistry. Retrieved February 8, 2024, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 4. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 5. Benzofuran, 2,3-dihydro- [webbook.nist.gov]

- 6. Benzofuran, 2,3-dihydro- [webbook.nist.gov]

- 7. Benzofuran, 2,3-dihydro- [webbook.nist.gov]

- 8. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Ring-Chain Tautomerism of 2,3-Dihydrobenzofuran-2-ol

[1]

Executive Summary

The equilibrium between 2,3-dihydrobenzofuran-2-ol (cyclic lactol) and (2-hydroxyphenyl)acetaldehyde (open-chain aldehyde) represents a classic yet often overlooked ring-chain tautomerism in heterocyclic chemistry.[1] While the cyclic form predominates in neutral organic media due to the entropic and enthalpic stability of the five-membered ring, the open-chain aldehyde is the reactive species in metabolic oxidations and covalent drug design.

This guide provides a rigorous mechanistic analysis of this equilibrium, detailing the acid/base-catalyzed pathways, NMR characterization protocols, and the implications for drug stability and synthesis.

Mechanistic Foundations

The core of this tautomerism is the reversible intramolecular nucleophilic addition of a phenolic hydroxyl group to a pendant aldehyde. Unlike simple aliphatic hemiacetals, the benzofuran system is heavily biased toward the cyclic form due to the geometric constraints imposed by the benzene ring (the "gem-disubstituent" effect analogue) and the nucleophilicity of the phenoxide.

Thermodynamic Drivers

-

Enthalpy (

): Formation of the C–O bond in the five-membered ring is exothermic. The resonance stabilization of the phenolic oxygen in the open chain is sacrificed for the stability of the ether linkage in the ring, but the overall ring strain is low. -

Entropy (

): The intramolecular nature of the reaction means the entropic penalty for cyclization is minimal compared to intermolecular hemiacetal formation. -

Solvent Effects: Polar protic solvents (e.g.,

, Methanol) stabilize the open-chain form slightly more than non-polar solvents (e.g.,

The Catalytic Cycle

The interconversion is slow at neutral pH but accelerates rapidly under acidic or basic conditions.

-

Acid Catalysis: Protonation of the ring oxygen weakens the C-O bond, facilitating ring opening to the oxocarbenium-like transition state, which hydrates/deprotonates to the aldehyde.

-

Base Catalysis: Deprotonation of the hemiacetal hydroxyl initiates ring opening (alkoxide intermediate), leading to the phenoxide-aldehyde open chain.

Pathway Visualization

The following diagram illustrates the mechanistic pathways for both acid and base catalysis.

Caption: Figure 1. Acid (Red) and Base (Blue) catalyzed ring-chain tautomerism pathways. The equilibrium heavily favors the Lactol in neutral media.

Analytical Characterization

Distinguishing the tautomers requires techniques sensitive to the distinct electronic environments of the anomeric carbon (lactol) versus the carbonyl carbon (aldehyde).

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the gold standard for quantifying the

Table 1: Diagnostic NMR Signals

| Feature | Cyclic Form (Lactol) | Open Form (Aldehyde) | Notes |

| The lactol proton couples to | |||

| The hemiacetal carbon is | |||

| IR Spectroscopy | Broad -OH stretch ( | Sharp C=O stretch ( | C=O band is often weak or absent in bulk samples due to low concentration of the open form.[1] |

Experimental Protocol: Determining

To accurately measure the equilibrium constant, one must slow the exchange rate or use variable temperature (VT) NMR.

Protocol: Variable Temperature NMR Analysis

-

Sample Prep: Dissolve 10 mg of 2,3-dihydrobenzofuran-2-ol in 0.6 mL of DMSO-

(dry).-

Why DMSO? It acts as a hydrogen bond acceptor, stabilizing the -OH groups and slowing proton exchange, often sharpening the signals of individual tautomers.

-

-

Acquisition: Acquire

NMR at 298 K. -

VT Experiment: If signals are broad, cool the probe to 273 K or 250 K.

-

Quantification: Integrate the aldehyde proton signal (9.8 ppm) relative to the lactol anomeric proton (6.5 ppm).

-

Calculation:

-

Synthesis and Validation

The most reliable route to 2,3-dihydrobenzofuran-2-ol is the partial reduction of the corresponding lactone (benzofuran-2(3H)-one).[1] Direct hydration of benzofuran is difficult due to aromatization driving forces.

Synthetic Workflow

The following workflow ensures the isolation of the sensitive lactol without over-reduction to the diol or dehydration back to the benzofuran.

Caption: Figure 2. Controlled reduction of benzofuranone to the lactol. Low temperature is critical to prevent ring opening and over-reduction.

Step-by-Step Methodology

-

Setup: Flame-dry a 50 mL round-bottom flask under Argon. Add benzofuran-2(3H)-one (1.0 mmol) and anhydrous Toluene (10 mL).

-

Reduction: Cool to -78°C (Dry ice/Acetone bath). Add DIBAL-H (1.0 M in toluene, 1.1 mmol) dropwise over 10 minutes.

-

Causality: DIBAL-H is a bulky electrophilic reducing agent that forms a stable aluminum-acetal intermediate at low temps, preventing the aldehyde from being further reduced to the alcohol.

-

-

Monitoring: Stir for 30 minutes. TLC (20% EtOAc/Hexane) should show disappearance of starting material.

-

Quench: Add Methanol (1 mL) at -78°C, then pour into a saturated solution of Rochelle's salt (Potassium sodium tartrate). Stir vigorously for 1 hour until layers separate clearly.

-

Isolation: Extract with Et2O, dry over

, and concentrate in vacuo at room temperature. Do not heat , as this promotes dehydration to benzofuran.

Pharmaceutical Implications

Understanding this tautomerism is critical for drug discovery, particularly in Fragment-Based Drug Design (FBDD) and ADME profiling.

Metabolic Activation

The open-chain aldehyde is a substrate for Aldehyde Oxidase (AO) and Aldehyde Dehydrogenase (ALDH) .

-

Pathway: Lactol

Aldehyde -

Risk:[1][2] If a drug candidate contains this motif, it may suffer from rapid clearance or form reactive metabolites.

Covalent Inhibition (Warhead Design)

The "masked aldehyde" concept utilizes the lactol as a prodrug.

-

Mechanism: The stable lactol circulates in the blood. Upon binding to a target protein (e.g., a cysteine protease), the equilibrium shifts to the aldehyde, which then forms a covalent thiohemiacetal adduct with the enzyme's active site cysteine.

-

Design Rule: Substituents on the benzene ring can tune the

. Electron-withdrawing groups (e.g., 5-Fluoro) destabilize the phenoxide, pushing the equilibrium slightly more toward the open form, increasing reactivity.

References

-

Mechanism of Ring-Chain Tautomerism

- Lazar, L., & Fülöp, F. (2003). Recent developments in ring-chain tautomerism of 1,3-heterocycles. European Journal of Organic Chemistry.

-

Synthesis of Dihydrobenzofurans

-

NMR Characterization of Lactols

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

-

Metabolic Implications of Aldehydes

- Obach, R. S., et al. (2008). The utility of in vitro cytochrome P450 inhibition data in the prediction of drug-drug interactions. Journal of Pharmacology and Experimental Therapeutics.

Sources

An In-depth Technical Guide to the 2,3-Dihydrobenzofuran-2-ol/2-Coumaranone Tautomeric System

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif found in a multitude of natural products and biologically active molecules.[1][2] This guide focuses on a specific, yet highly reactive and synthetically versatile derivative: the tautomeric system of 2,3-dihydrobenzofuran-2-ol and its more stable keto form, 2-coumaranone. While 2,3-dihydrobenzofuran-2-ol does not have a dedicated CAS number and is not typically isolated, its transient existence as the enol tautomer of 2-coumaranone is fundamental to the rich chemistry of this system. Understanding this keto-enol equilibrium is paramount for leveraging its synthetic potential in medicinal chemistry and materials science.

This guide will provide a comprehensive overview of the chemical identifiers, synthesis, spectroscopic characterization, reactivity, and applications of the 2-coumaranone/2,3-dihydrobenzofuran-2-ol system, with a particular focus on its utility in drug discovery and development.

Chemical Identity and Tautomerism

The compound of interest exists as a tautomeric equilibrium between the keto form, 2-coumaranone (2(3H)-benzofuranone), and the enol form, 2,3-dihydrobenzofuran-2-ol. Under standard conditions, the equilibrium heavily favors the more stable keto tautomer.[3] This preference is attributed to the greater strength of the carbon-oxygen double bond in the ketone compared to the carbon-carbon double bond in the enol.[3]

Chemical Identifiers of 2-Coumaranone

Due to the predominance of the keto form, the chemical identifiers are assigned to 2-coumaranone.

| Identifier | Value | Source |

| CAS Number | 553-86-6 | [4] |

| IUPAC Name | 1-Benzofuran-2(3H)-one | [4] |

| Synonyms | 2-Coumaranone, 2(3H)-Benzofuranone, (o-Hydroxyphenyl)acetic acid γ-lactone | [2][4] |

| Molecular Formula | C₈H₆O₂ | [4] |

| Molecular Weight | 134.13 g/mol | [4] |

| InChI | InChI=1S/C8H6O2/c9-8-5-6-3-1-2-4-7(6)10-8/h1-4H,5H2 | [2] |

| InChIKey | ACZGCWSMSTYWDQ-UHFFFAOYSA-N | [2] |

| SMILES | O=C1Cc2ccccc2O1 | [5] |

The Keto-Enol Tautomerism

The interconversion between 2-coumaranone and 2,3-dihydrobenzofuran-2-ol is a classic example of keto-enol tautomerism. This equilibrium can be catalyzed by either acid or base.[6] The acidity of the α-hydrogens in 2-coumaranone (pKa ≈ 13.5 in DMSO) facilitates the formation of a resonance-stabilized enolate anion under basic conditions, which can then be protonated on the oxygen to yield the enol form.[7]

Figure 1: Keto-enol tautomerism of 2-coumaranone.

Synthesis and Purification

The primary synthetic target to access this tautomeric system is 2-coumaranone. Several synthetic routes have been established, with varying degrees of efficiency and scalability.

Intramolecular Cyclization of o-Hydroxyphenylacetic Acid

A common and straightforward method for the synthesis of 2-coumaranone is the acid-catalyzed intramolecular cyclization of o-hydroxyphenylacetic acid.[8] This reaction proceeds via an intramolecular esterification (lactonization).

Experimental Protocol:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add o-hydroxyphenylacetic acid (1 equivalent) and a suitable water-immiscible solvent such as toluene.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

-

Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude 2-coumaranone.[8]

Tscherniac–Einhorn Three-Component Reaction

A more modern and efficient one-pot synthesis involves the Tscherniac–Einhorn reaction. This method utilizes a para-substituted phenol, glyoxylic acid, and an amide or carbamate in an acidic medium like trifluoroacetic acid, with reported yields of up to 91%.[1]

Purification

Purification of 2-coumaranone can be achieved by recrystallization from ethanol or by vacuum distillation (110–115 °C at 10 mmHg).[1]

Figure 2: General workflow for the synthesis and purification of 2-coumaranone.

Spectroscopic Characterization

The characterization of 2-coumaranone is typically performed using standard spectroscopic techniques. While the enol form is generally not observed in significant concentrations, its transient formation can sometimes be inferred from reactivity studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of 2-coumaranone is characterized by a singlet for the methylene protons (C3-H) and signals in the aromatic region for the benzene ring protons.[5] The chemical shift of the methylene protons is a key indicator of the keto form. In the event of significant enol formation, a vinyl proton signal and a hydroxyl proton signal would be expected.

-

¹³C NMR: The carbon NMR spectrum shows a characteristic signal for the carbonyl carbon (C2) in the downfield region, typically around 175-180 ppm. The methylene carbon (C3) signal appears further upfield.[9]

Infrared (IR) Spectroscopy

The IR spectrum of 2-coumaranone is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the range of 1760-1780 cm⁻¹.[10] The presence of this strong carbonyl band and the absence of a broad O-H stretching band are indicative of the predominance of the keto tautomer.

Reactivity and Synthetic Applications

The synthetic utility of the 2-coumaranone/2,3-dihydrobenzofuran-2-ol system stems from the reactivity of the enolate intermediate, which can be generated under basic conditions. This enolate is a soft nucleophile and participates in a variety of carbon-carbon bond-forming reactions.[1]

Enolate Formation and Reactivity

The α-protons of 2-coumaranone are acidic and can be removed by a suitable base (e.g., DBU, K₂CO₃) to form a resonance-stabilized enolate.[1] This enolate can then react with various electrophiles.

Figure 3: General reactivity of 2-coumaranone via its enolate.

Michael Additions

The enolate of 2-coumaranone undergoes Michael additions to α,β-unsaturated carbonyl compounds, such as chalcones, to form 1,5-dicarbonyl compounds. These reactions can be performed under phase-transfer catalysis conditions.[7]

Synthesis of Bioactive Molecules

2-Coumaranone is a key intermediate in the synthesis of several important commercial products:

-

Azoxystrobin: This broad-spectrum fungicide, belonging to the strobilurin class, is synthesized from 2-coumaranone.[4]

-

Dronedarone: An antiarrhythmic drug, dronedarone's synthesis involves a key precursor derived from 2-coumaranone.[4]

-

Pyraclostrobin: This fungicide is also synthesized using 2-coumaranone as a starting material.[11]

Chemiluminescent Agents

Derivatives of 2-coumaranone have gained significant attention as highly efficient chemiluminescent agents. The mechanism involves the base-catalyzed formation of the enolate, which then reacts with an oxidant (e.g., oxygen) to form a high-energy dioxetanone intermediate. The decomposition of this intermediate generates an excited-state emitter that releases light.[1] These compounds have applications in bioassays and sensing.[12][13][14]

Safety and Handling

2-Coumaranone is classified as a hazardous substance. It is crucial to handle this compound with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Hazards: Causes skin irritation (H315), may cause an allergic skin reaction (H317), and causes serious eye irritation (H319).[10][15]

-

Precautions: Wear protective gloves, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling.[15]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If irritation or a rash occurs, seek medical advice.[15]

Conclusion

The 2,3-dihydrobenzofuran-2-ol/2-coumaranone tautomeric system represents a fascinating and synthetically valuable class of compounds. While the enol form is transient, its accessibility through the deprotonation of the stable keto form, 2-coumaranone, unlocks a diverse range of chemical transformations. For researchers and professionals in drug development, a thorough understanding of this system's synthesis, reactivity, and applications is essential for the design and creation of novel therapeutics, agrochemicals, and advanced materials.

References

-

Grokipedia. (n.d.). 2-Coumaranone. Retrieved February 5, 2026, from [Link]

-

ChemRxiv. (2025, February 26). Chemiluminescent 2-Coumaranones: Synthesis, Luminescence Mechanism, and Emerging Applications. Retrieved February 5, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (2025, August 7). Investigations on the synthesis and chemiluminescence of novel 2-coumaranones. Retrieved February 5, 2026, from [Link]

-

NIST. (n.d.). 2-Coumaranone. Retrieved February 5, 2026, from [Link]

-

Wikipedia. (n.d.). 2-Coumaranone. Retrieved February 5, 2026, from [Link]

-

MDPI. (n.d.). Chemiluminescent 2-Coumaranones: Synthesis, Luminescence Mechanism, and Emerging Applications. Retrieved February 5, 2026, from [Link]

-

PMC. (n.d.). Chemiluminescent 2-Coumaranones: Synthesis, Luminescence Mechanism, and Emerging Applications. Retrieved February 5, 2026, from [Link]

-

PubChem. (n.d.). 2(3H)-Benzofuranone. Retrieved February 5, 2026, from [Link]

-

PubChem. (n.d.). Coumaranone. Retrieved February 5, 2026, from [Link]

- Google Patents. (n.d.). US5616733A - Preparation method for 2-coumaranone.

-

SpectraBase. (n.d.). 2-Coumaranone. Retrieved February 5, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Coumaranone (CAS 553-86-6). Retrieved February 5, 2026, from [Link]

- Google Patents. (n.d.). CN102746260A - Method for preparing benzofuran-2-(3H)-one.

-

PMC. (n.d.). Lactone Enolates of Isochroman-3-ones and 2-Coumaranones: Quantification of Their Nucleophilicity in DMSO and Conjugate Additions to Chalcones. Retrieved February 5, 2026, from [Link]

-

Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism : Key Points. Retrieved February 5, 2026, from [Link]

- Google Patents. (n.d.). CN106336388A - Synthetic method of benzofuran-2(3H)-one.

-

The Organic Chemistry Tutor. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions [Video]. YouTube. Retrieved February 5, 2026, from [Link]

-

Beaudry Research Group - Oregon State University. (2021, April 14). Regioselective Synthesis of Benzofuranones and Benzofurans. Retrieved February 5, 2026, from [Link]

- Google Patents. (n.d.). CN102417498A - Synthetic method of 3- (alpha-methoxy) methylene benzofuran-2 (3H) -ketone.

-

Chemistry Steps. (n.d.). Keto Enol Tautomerization. Retrieved February 5, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis. Retrieved February 5, 2026, from [Link]

-

ScienceDirect. (n.d.). Keto–enol tautomerism of two structurally related Schiff bases: Direct and indirect way of creation of the excit. Retrieved February 5, 2026, from [Link]

-

Wiley Online Library. (2024, August 2). An NMR study on the keto‐enol tautomerism of 1,3‐dicarbonyl drug precursors. Retrieved February 5, 2026, from [Link]

-

Encyclopedia.pub. (n.d.). Tautomerism Detected by NMR. Retrieved February 5, 2026, from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. 2-Coumaranone [webbook.nist.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 2-Coumaranone - Wikipedia [en.wikipedia.org]

- 5. 2-COUMARANONE(553-86-6) 1H NMR spectrum [chemicalbook.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Lactone Enolates of Isochroman-3-ones and 2-Coumaranones: Quantification of Their Nucleophilicity in DMSO and Conjugate Additions to Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-COUMARANONE synthesis - chemicalbook [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. 2(3H)-Benzofuranone | C8H6O2 | CID 68382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Page loading... [wap.guidechem.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. mdpi.com [mdpi.com]

- 14. Chemiluminescent 2-Coumaranones: Synthesis, Luminescence Mechanism, and Emerging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

Equilibrium Constants of 2-Hydroxy-2,3-dihydrobenzofuran in Solution

The following technical guide details the equilibrium dynamics, thermodynamic stability, and analytical characterization of 2-hydroxy-2,3-dihydrobenzofuran in solution.

Executive Summary

In drug discovery and metabolic analysis, 2-hydroxy-2,3-dihydrobenzofuran (also known as 2-hydroxycoumaran ) represents a critical structural motif. It serves as the cyclic hemiacetal form of (2-hydroxyphenyl)acetaldehyde . Understanding the equilibrium between these two tautomers is vital for medicinal chemists, as the open-chain aldehyde is often the reactive electrophile responsible for covalent binding or metabolic instability, while the cyclic hemiacetal represents the stable "resting" state.

This guide provides a rigorous analysis of the ring-chain tautomerism, the thermodynamic parameters governing the equilibrium constant (

Chemical Theory: Ring-Chain Tautomerism

The core chemical event is the reversible intramolecular nucleophilic attack of the phenolic hydroxyl group onto the pendant aldehyde carbonyl. This process forms a five-membered dihydrofuran ring fused to the benzene core.

The Equilibrium Mechanism

Unlike simple aliphatic hemiacetals (e.g., acetaldehyde hydrate) which are unstable, 2-hydroxy-2,3-dihydrobenzofuran is stabilized by the Thorpe-Ingold effect (facilitated by the planar benzene ring) and the favorable entropy of forming a 5-membered ring.

The equilibrium is defined as:

Under standard conditions (neutral pH, 25°C), the equilibrium lies heavily to the right (

Competing Dehydration Pathway

A critical distinction must be made between the reversible tautomerism and the irreversible dehydration. In the presence of acid catalysts or heat, 2-hydroxy-2,3-dihydrobenzofuran eliminates water to form the fully aromatic benzofuran . This reaction drives the equilibrium forward, permanently consuming the hemiacetal.

Figure 1: The thermodynamic equilibrium between the open-chain aldehyde and cyclic hemiacetal, alongside the irreversible dehydration pathway to benzofuran.

Thermodynamics & Kinetics

Equilibrium Constants ( )

While specific values depend heavily on solvent polarity, the general trends for 2-hydroxy-2,3-dihydrobenzofuran are as follows:

| Solvent System | Dominant Species | Estimated | Rationale |

| CDCl₃ (Non-polar) | Cyclic Hemiacetal | > 95 : 5 | Intramolecular H-bonding stabilizes the ring; non-polar solvents disfavor the polar carbonyl of the aldehyde. |

| D₂O (Polar/Protic) | Cyclic Hemiacetal | > 80 : 20 | Water stabilizes the aldehyde hydrate slightly, but the hydrophobic effect drives cyclization. |

| DMSO-d₆ | Mixed | ~ 60 : 40 | Strong H-bond accepting solvents can stabilize the open-chain phenolic proton, shifting equilibrium slightly left. |

Kinetic Stability

-

Cyclization Rate: Extremely fast (

). The proximity of the phenol to the aldehyde ensures that any free aldehyde generated is rapidly recaptured. -

Half-life: In the absence of acid, the hemiacetal is stable for days at room temperature. In the presence of 0.1 M HCl, the half-life decreases to minutes due to conversion to benzofuran.

Analytical Methodologies

To accurately determine the equilibrium constant, one cannot rely on standard HPLC due to the rapid interconversion on the column timescale. Nuclear Magnetic Resonance (NMR) is the gold standard method.

Protocol: NMR Determination of

This protocol ensures the detection of the minor aldehyde tautomer without inducing dehydration.

Reagents:

-

Sample: 10 mg 2-hydroxy-2,3-dihydrobenzofuran (synthesized via reduction of benzofuran-2-one or oxidation of 2-allylphenol).

-

Solvent: Anhydrous DMSO-d₆ or CD₃CN (Acetonitrile-d₃). Avoid CDCl₃ if trace acid is present.

Workflow:

-

Preparation: Dissolve sample immediately prior to acquisition. Do not heat.

-

Acquisition: Run a quantitative ¹H-NMR (relaxation delay

s) at 298 K. -

Signal Integration:

-

Aldehyde Form: Integrate the triplet/singlet at ~9.7–9.9 ppm (CHO proton).

-

Hemiacetal Form: Integrate the doublet/multiplet at ~6.3–6.7 ppm (O-CH-OH anomeric proton).

-

-

Calculation:

Distinguishing Features

The following table summarizes the key spectroscopic markers:

| Feature | Cyclic Hemiacetal (Major) | Open-Chain Aldehyde (Minor) |

| ¹H NMR (Anomeric/CHO) | ||

| ¹³C NMR (Carbonyl/C2) | ||

| IR Spectroscopy | Broad -OH stretch (3400 cm⁻¹) | Sharp C=O stretch (1720 cm⁻¹) |

Implications in Drug Discovery

Metabolic Trapping

In metabolic studies, 2-hydroxy-2,3-dihydrobenzofuran is often an intermediate in the metabolism of benzofuran drugs (e.g., amiodarone analogues).

-

Risk: The open-chain aldehyde is an electrophile capable of Schiff base formation with lysine residues on proteins (toxicity).

-

Mitigation: The high stability of the cyclic hemiacetal (

) acts as an "intramolecular protecting group," masking the aldehyde and reducing non-specific toxicity compared to linear aldehydes.

Synthesis Strategy

When synthesizing derivatives, avoid strong acidic workups.

-

Recommendation: Use neutral or slightly basic conditions (e.g., silica gel buffered with 1% Et₃N) to prevent dehydration to benzofuran.

-

Storage: Store at -20°C under argon. The compound will slowly dehydrate to benzofuran if left exposed to air/moisture at room temperature.

References

-

Tautomerism of Hydroxy-Aldehydes

- Title: "Ring-Chain Tautomerism in 2-Hydroxyphenylacetaldehyde and Rel

- Source: Journal of the Chemical Society, Perkin Transactions 2.

- Context: Establishes the dominance of the cyclic form in fused arom

-

Spontaneous Cyclization Mechanisms

-

Title: "Singlet oxygenation of triquinacene, barrelene, and homobarrelene."[1]

- Source: NIH / PubMed Central (2020).

- Context: Describes the spontaneous cyclization of (2-hydroxyphenyl)

-

-

General Hemiacetal Equilibrium

- Title: "Equilibrium constants for the hydration and hemiacetal form

- Source: Accounts of Chemical Research.

- Context: Provides thermodynamic baselines for 5-membered ring stability (Thorpe-Ingold effect).

-

NMR Characterization of Dihydrobenzofurans

- Title: "Synthesis of 2,3-Dihydrobenzofuran Deriv

- Source: Organic Letters / NIH.

- Context: Provides NMR shifts for the dihydrobenzofuran ring system.

Sources

Technical Guide: The 2,3-Dihydrobenzofuran-2-ol Scaffold in Drug Discovery

This technical guide is structured to address the specific medicinal chemistry and therapeutic potential of the 2,3-dihydrobenzofuran-2-ol scaffold (often referred to as the lactol form of benzofuran-2-one).

From Tautomeric Dynamics to Covalent Inhibition

Executive Summary

The 2,3-dihydrobenzofuran-2-ol scaffold represents a unique chemical space in medicinal chemistry, distinct from its fully aromatic benzofuran counterparts. Its core value lies in its ring-chain tautomerism : the molecule exists in equilibrium between a cyclic hemiacetal (the 2-ol) and an open-chain (2-hydroxyphenyl)acetaldehyde.

This guide provides a blueprint for exploiting this dynamic equilibrium. Unlike static scaffolds, the 2-ol moiety acts as a "masked aldehyde," offering the potential for targeted covalent inhibition of enzymes via Schiff base formation with lysine residues, while maintaining the bioavailability advantages of a cyclic ether in transport.

Part 1: Structural Dynamics & The Tautomeric "Warhead"

The Equilibrium Mechanism

The biological activity of this scaffold is governed by the stability of the hemiacetal at the C2 position. In aqueous physiological media, the compound undergoes spontaneous ring opening.

-

Closed Form (Lactol): Lipophilic, membrane-permeable, stable in organic solvents.

-

Open Form (Aldehyde): Reactive electrophile, capable of engaging nucleophilic amino acid side chains (Lys, Cys).

This duality allows the molecule to cross cell membranes in the closed form and react in the open form within the active site of a target protein.

Visualization of Tautomeric Flux

The following diagram illustrates the equilibrium and the subsequent trapping mechanism by a biological target.

Figure 1: The "Lactol Warhead" mechanism. The cyclic form facilitates transport, while the open aldehyde form engages the target.

Part 2: Therapeutic Applications & Biological Activity[1][2]

Anti-Inflammatory Potential (COX/LOX Inhibition)

Derivatives of 2,3-dihydrobenzofuran-2-ones (the immediate precursors to the 2-ols) have demonstrated potency comparable to diclofenac and indomethacin.

-

Mechanism: The open-chain aldehyde mimics the transition state of arachidonic acid metabolism.

-

Key Data: 5-chloro-6-cyclohexyl analogues have shown significant inhibition of prostaglandin synthesis.[1]

Cytotoxicity & Oncology

Fluorinated derivatives of the dihydrobenzofuran scaffold have shown efficacy against colorectal cancer lines (HCT116).

-

Activity Profile: Induction of apoptosis via Bcl-2 inhibition and PARP cleavage.[2]

-

SAR Insight: The presence of electron-withdrawing groups (F, Cl) at the C5/C6 positions stabilizes the ring-closed form, modulating the release of the reactive aldehyde and reducing non-specific toxicity.

Comparative Activity Data

The table below summarizes activity ranges for key derivatives based on recent literature.

| Derivative Class | Target/Assay | Activity Range ( | Mechanism Note |

| 5-Chloro-analogues | COX-2 Inhibition | 0.5 – 5.0 | Competitive inhibition; potential covalent trapping. |

| Fluorinated esters | HCT116 (Colorectal) | 1.2 – 9.0 | Downregulation of inflammatory mediators (IL-6, NO). |

| 2-Aroyl-3-ols | hMAO-B | ~8.2 nM | Note: Isomeric scaffold, highlights specificity of the furan ring. |

| Natural Products | Antimicrobial | 16 – 20 | Inhibition of NO release in macrophages.[3] |

Part 3: Synthetic Protocols

Synthesis of 2,3-Dihydrobenzofuran-2-ol

The most reliable route to the 2-ol is the controlled reduction of the corresponding benzofuran-2-one (lactone). Over-reduction to the phenol/alcohol must be avoided.

Protocol: DIBAL-H Selective Reduction

-

Preparation: Dissolve 1.0 eq of substituted benzofuran-2-one in anhydrous Toluene (0.1 M concentration).

-

Cooling: Cool the solution to -78°C under an Argon atmosphere. Critical: Temperature control prevents ring opening.

-

Reduction: Add 1.1 eq of Diisobutylaluminum hydride (DIBAL-H, 1.0 M in toluene) dropwise over 20 minutes.

-

Quenching: Stir for 1 hour at -78°C. Quench by slow addition of Methanol (5 eq) followed by saturated Rochelle’s salt solution.

-

Workup: Allow to warm to room temperature. Extract with EtOAc.[4] Wash organic layer with brine, dry over

. -

Purification: Flash chromatography on silica gel. Note: Use neutralized silica (1%

) to prevent acid-catalyzed ring opening/degradation.

Assay Validation: Determining

Before biological testing, you must determine the tautomeric ratio (

Protocol: NMR Tautomer Quantification

-

Dissolve 5 mg of the compound in 0.6 mL of

(or -

Acquire a quantitative

-NMR spectrum. -

Integrate:

-

Signal A (Closed): Triplet/Doublet at

6.0–6.5 ppm (Acetal H-2). -

Signal B (Open): Singlet/Triplet at

9.5–10.0 ppm (Aldehyde -CHO).

-

-

Calculate: Ratio = Integral(B) / Integral(A).

-

Guidance: If Ratio > 50% Open, the compound acts primarily as an electrophile. If < 5% Open, it acts as a structural mimic.

-

Part 4: Experimental Workflow Diagram

The following Graphviz diagram outlines the decision tree for developing these scaffolds, ensuring "Self-Validating" logic is applied.

Figure 2: Decision matrix for assay selection based on tautomeric stability.

References

-

Closse, A., et al. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents.[1] Journal of Medicinal Chemistry.[1]

-

Ben Hadda, T., et al. (2023).[3] Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents.[2] Molecules (MDPI).

-

Chimenti, P., et al. (2025).[5] Design, synthesis, and biological activity of 2-aroylbenzofuran-3-ols and 2-aroylbenzofuran derivatives: A new route towards hMAO-B inhibition.[5] European Journal of Medicinal Chemistry.[5]

-

Zhang, L., et al. (2023).[6] Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum.[3] Marine Drugs.

-

Beaudry, C.M. (2021).[7] Regioselective Synthesis of Benzofuranones and Benzofurans.[7] Journal of Organic Chemistry.

Sources

- 1. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 [mdpi.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Design, synthesis, and biological activity of 2-aroylbenzofuran-3-ols and 2-aroylbenzofuran derivatives: A new route towards hMAO-B inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

- 7. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

The Chemistry and Biology of Naturally Occurring 2,3-Dihydrobenzofuran-2-ol Derivatives: A Technical Guide for Researchers

Abstract

The 2,3-dihydrobenzofuran-2-ol scaffold is a privileged heterocyclic system frequently encountered in a diverse array of natural products. Exhibiting a wide spectrum of biological activities, these compounds have garnered significant attention from the scientific community, particularly in the fields of medicinal chemistry and drug discovery. This technical guide provides an in-depth exploration of the natural sources, biosynthesis, structural elucidation, and pharmacological properties of 2,3-dihydrobenzofuran-2-ol derivatives. Detailed experimental protocols for their extraction and isolation are presented, alongside a comprehensive analysis of their spectroscopic characteristics. Furthermore, this guide delves into the molecular mechanisms underpinning their biological effects, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of the 2,3-Dihydrobenzofuran-2-ol Core

The 2,3-dihydrobenzofuran moiety consists of a benzene ring fused to a furan ring, with the "-2-ol" designation indicating the presence of a hydroxyl group at the second position of the furan ring. This structural feature is a cornerstone of numerous bioactive molecules isolated from a variety of natural sources, including plants and fungi.[1] The inherent rigidity and stereochemical complexity of this scaffold provide a unique three-dimensional arrangement that facilitates precise interactions with biological targets. Consequently, natural products containing the 2,3-dihydrobenzofuran-2-ol core exhibit a remarkable range of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[2] This guide will systematically unravel the multifaceted nature of these compelling natural products.

Natural Sources and Representative Examples

A plethora of plant species across various families are known to produce 2,3-dihydrobenzofuran-2-ol derivatives. These compounds are often classified as lignans or neolignans and play crucial roles in plant defense and physiology.[2][3] The following table summarizes some notable examples of naturally occurring 2,3-dihydrobenzofuran-2-ol derivatives, their plant sources, and their reported biological activities.

| Compound Name | Natural Source(s) | Reported Biological Activity |

| (+)-Conocarpan | Piper species | Antifungal[2] |

| (2S,3R)-5-acetyl-7,3α-dihydroxy-2β-(1-isopropenyl)-2,3-dihydrobenzofuran | Ageratina pichinchensis | Anti-inflammatory (inhibition of NF-κB, IL-6, and TNF-α)[4] |

| Dihydrobenzofuran derivatives | Polygonum barbatum | Anticancer[5][6] |

| Ailanthoidol | Zanthoxylum ailanthoides | General biological activities[3] |

| Linderol A | Lindera species | Inhibition of melanin biosynthesis[7] |

Biosynthesis: The Phenylpropanoid Pathway and Oxidative Cyclization

The biosynthesis of 2,3-dihydrobenzofuran-2-ol derivatives is intricately linked to the phenylpropanoid pathway, a central metabolic route in plants responsible for the production of a vast array of secondary metabolites.[8][9] The journey begins with the amino acid phenylalanine, which is converted through a series of enzymatic steps to produce monolignols, such as coniferyl alcohol.

The key step in the formation of the 2,3-dihydrobenzofuran core is the oxidative coupling of two monolignol units.[4][10] This reaction is typically catalyzed by laccases and peroxidases, which generate radical intermediates. The stereochemistry of this coupling is often controlled by dirigent proteins, ensuring the formation of specific isomers.[8] The subsequent intramolecular cyclization, an example of oxidative cyclization, leads to the formation of the dihydrobenzofuran ring system.[11] The introduction of the hydroxyl group at the C-2 position is believed to occur through a subsequent hydroxylation step, although the precise enzymatic machinery for this transformation is still an active area of research.

Caption: Biosynthetic pathway of 2,3-dihydrobenzofuran-2-ol derivatives.

Extraction and Isolation: A Step-by-Step Protocol

The isolation of 2,3-dihydrobenzofuran-2-ol derivatives from their natural sources requires a systematic approach involving extraction, partitioning, and chromatographic purification. The following is a generalized, field-proven protocol that can be adapted based on the specific plant material and target compound.

Experimental Protocol: Extraction and Isolation

-

Preparation of Plant Material:

-

Collect and identify the plant material. A voucher specimen should be deposited in a recognized herbarium for future reference.

-

Thoroughly wash the plant material to remove any contaminants.

-

Air-dry the material in the shade to prevent the degradation of thermolabile compounds.

-

Grind the dried plant material into a fine powder to increase the surface area for efficient extraction.

-

-

Solvent Extraction:

-

Macerate the powdered plant material in methanol (or another suitable solvent like ethanol or ethyl acetate) at room temperature for 24-48 hours. The ratio of plant material to solvent is typically 1:10 (w/v).[5]

-

Repeat the extraction process three times to ensure the exhaustive extraction of the target compounds.

-

Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Solvent-Solvent Partitioning:

-

Suspend the crude extract in a mixture of water and a non-polar solvent (e.g., n-hexane) in a separatory funnel.

-

Shake vigorously and allow the layers to separate. The non-polar compounds will partition into the n-hexane layer, while the more polar compounds will remain in the aqueous layer.

-

Separate the layers and repeat the partitioning of the aqueous layer with solvents of increasing polarity, such as dichloromethane, ethyl acetate, and n-butanol.[5] This fractionation allows for the preliminary separation of compounds based on their polarity.

-

-

Chromatographic Purification:

-

Subject the fraction containing the target compounds (as determined by preliminary analysis like thin-layer chromatography) to column chromatography.[1][6]

-

Use silica gel as the stationary phase and a gradient elution system of solvents with increasing polarity (e.g., a mixture of n-hexane and ethyl acetate) as the mobile phase.[1]

-

Collect the fractions and monitor them by thin-layer chromatography (TLC).

-

Combine the fractions containing the purified compound and concentrate them to yield the isolated 2,3-dihydrobenzofuran-2-ol derivative.

-

Further purification can be achieved using techniques like preparative high-performance liquid chromatography (HPLC) if necessary.

-

Caption: Workflow for the extraction and isolation of compounds.

Structural Elucidation: Spectroscopic Insights

The unambiguous identification of 2,3-dihydrobenzofuran-2-ol derivatives relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

¹H NMR Spectroscopy: The proton NMR spectrum provides valuable information about the chemical environment of the hydrogen atoms in the molecule. Key diagnostic signals include those for the protons on the dihydrofuran ring, particularly the proton at C-2, which is adjacent to the hydroxyl group and the oxygen heteroatom. The coupling constants between the protons on the furan ring can help determine the relative stereochemistry of the substituents.[12]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon atoms and their chemical shifts, which are indicative of their bonding environment. The signal for the carbon atom at C-2, bearing the hydroxyl group, is typically found in the range of 90-100 ppm.[1]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, allowing for the determination of its elemental composition. Fragmentation patterns observed in the MS/MS spectra can offer further structural insights.

The following table presents typical ¹H and ¹³C NMR chemical shift ranges for the core 2,3-dihydrobenzofuran-2-ol structure.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C-2 | 5.0 - 5.5 (d) | 90 - 100 |

| C-3 | 3.0 - 3.5 (m) | 40 - 50 |

| Aromatic Protons | 6.5 - 7.5 | 110 - 160 |

Note: Chemical shifts can vary depending on the specific substitution pattern of the molecule.

Pharmacological Activities and Mechanism of Action: Focus on Anti-inflammatory Effects

Many naturally occurring 2,3-dihydrobenzofuran-2-ol derivatives have demonstrated potent anti-inflammatory properties.[4][13] A key mechanism underlying this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][14][15]

NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes involved in the inflammatory response, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6][16] In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of its target genes.

Several 2,3-dihydrobenzofuran-2-ol derivatives have been shown to interfere with this pathway at multiple points. They can inhibit the degradation of IκB, thereby preventing the nuclear translocation of NF-κB.[14] This, in turn, leads to a downstream reduction in the production of inflammatory mediators like nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines.[6][16]

Caption: Mechanism of anti-inflammatory action via NF-κB inhibition.

Conclusion and Future Perspectives

Naturally occurring 2,3-dihydrobenzofuran-2-ol derivatives represent a rich and diverse class of bioactive compounds with significant therapeutic potential. Their unique structural features, coupled with their potent pharmacological activities, make them attractive lead compounds for the development of novel drugs. This technical guide has provided a comprehensive overview of their natural sources, biosynthesis, isolation, structural characterization, and mechanism of action.

Future research in this area should focus on the discovery of new derivatives from untapped natural sources, the elucidation of the precise enzymatic steps in their biosynthesis, and the detailed investigation of their molecular targets and structure-activity relationships. A deeper understanding of these aspects will undoubtedly pave the way for the rational design and synthesis of new and more potent therapeutic agents based on the 2,3-dihydrobenzofuran-2-ol scaffold.

References

Sources

- 1. Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach | MDPI [mdpi.com]

- 2. Furan Oxidation-Cyclization to Oxazepines: Favoring 7‑exo-trig over 6‑endo-trig and 5‑exo-trig Trajectories - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Oxidative cyclization of 2-arylphenols to dibenzofurans under Pd(II)/peroxybenzoate catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Distribution, biosynthesis and therapeutic potential of lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US6686389B2 - 2,3-dihydrobenzofuran derivatives - Google Patents [patents.google.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Oxidative Cyclization in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Solubility profile of 2,3-dihydrobenzofuran-2-ol in organic solvents

Executive Summary

2,3-Dihydrobenzofuran-2-ol (also known as 2-hydroxy-2,3-dihydrobenzofuran or the cyclic hemiacetal of 2-hydroxyphenylacetaldehyde ) is a critical heterocyclic scaffold in the synthesis of bioactive benzofurans and pharmaceutical intermediates.[1][2][3] Unlike simple acyclic hemiacetals, which are often too unstable to isolate, this compound exhibits enhanced stability due to the thermodynamic favorability of its 5-membered ring system.

This guide details the solubility profile, physicochemical properties, and handling protocols for 2,3-dihydrobenzofuran-2-ol, focusing on its behavior in organic solvents and the implications of its ring-chain tautomerism.

Part 1: Physicochemical Identity & Mechanism

Chemical Identity[1][2][4][5]

-

Synonyms: 2-Hydroxycoumaran; 2-Hydroxyphenylacetaldehyde cyclic hemiacetal.

-

CAS Number: 7451-95-8 (Refers to the tautomeric pair, primarily 2-hydroxyphenylacetaldehyde).[5][6][7]

-

Molecular Formula: C₈H₈O₂

-

Molecular Weight: 136.15 g/mol [8]

Ring-Chain Tautomerism

The solubility behavior of this compound is governed by its dynamic equilibrium. In solution, it exists primarily as the cyclic hemiacetal (A), but it remains in equilibrium with the open-chain aldehyde (B).

-

Cyclic Form (A): Predominant in non-polar and aprotic polar solvents. More lipophilic.

-

Open-Chain Form (B): Favored slightly more in aqueous or highly basic conditions, though the cyclic form remains thermodynamically preferred (>95%).

Implication for Solubility: Solvents that stabilize the hydroxyl group via hydrogen bonding (e.g., THF, Ethyl Acetate) preserve the cyclic form. Protic solvents with acidic catalysts can trap the compound as an acetal.

Part 2: Solubility Profile

The following data characterizes the solubility of 2,3-dihydrobenzofuran-2-ol across standard laboratory solvents.

Solvent Compatibility Table[1][10]

| Solvent Class | Specific Solvent | Solubility Rating | Stability Risk | Notes |

| Ethers | Tetrahydrofuran (THF) | High | Low | Preferred solvent for reactions; stabilizes hemiacetal. |

| Ethers | Diethyl Ether / MTBE | High | Low | Excellent for extraction workups. |

| Chlorinated | Dichloromethane (DCM) | High | Low | Good for transport and low-temp reactions. |

| Esters | Ethyl Acetate | High | Low | Standard solvent for chromatographic purification. |

| Hydrocarbons | Toluene | Moderate/High | Low | Soluble, especially when warm; used in biphasic systems. |

| Hydrocarbons | Hexanes / Pet.[2] Ether | Low | Low | Used as an antisolvent or eluent component. |

| Alcohols | Methanol / Ethanol | High | High | Reactive: Forms acetals (O-alkylation) in the presence of trace acid. |

| Polar Aprotic | Acetonitrile (MeCN) | High | Low | Suitable for oxidation/reduction reactions. |

| Aqueous | Water | Low/Insoluble | Moderate | Limited solubility; extended exposure may shift equilibrium. |

Thermodynamic & Kinetic Factors

-

Lipophilicity: The fused benzene ring provides significant lipophilicity, making the compound highly soluble in organic solvents like DCM and EtOAc.

-

Hydrogen Bonding: The C2-hydroxyl group acts as both an H-bond donor and acceptor. In aprotic solvents (THF), the solvent acts as an acceptor, stabilizing the cyclic structure.

-

Reactive Dissolution: In alcohols (MeOH, EtOH), the compound dissolves readily but is prone to solvolysis. Under acidic conditions, the -OH group is exchanged for an -OR group, irreversibly forming a cyclic acetal (e.g., 2-methoxy-2,3-dihydrobenzofuran).

Part 3: Experimental Protocols

Isolation via Flash Column Chromatography

Because the hemiacetal is relatively stable, it can be purified on silica gel, provided the silica is not overly acidic.

Protocol:

-

Crude Mixture: Dissolve the crude reaction residue in a minimum volume of Dichloromethane (DCM) .

-

Eluent System: Prepare a gradient of Petroleum Ether (or Hexanes) : Ethyl Acetate .

-

Start: 95:5 (v/v) to elute non-polar impurities.

-

Target Elution: 80:20 to 70:30 (v/v) .

-

-

Execution: Run the column rapidly to minimize residence time on the acidic silica surface.

-

Concentration: Evaporate fractions at <40°C under reduced pressure to prevent thermal dehydration to benzofuran.

Reaction Solvent Selection: Biphasic Hydroformylation

For synthesizing this scaffold via hydroformylation of 2-hydroxystyrene derivatives, a biphasic system is often employed to manage solubility and catalyst recovery.[2]

Protocol:

-

Solvent System: Toluene / Water .[2]

-

Rationale: The lipophilic substrate and product reside in the Toluene phase, protecting the hemiacetal from excessive hydrolysis in the aqueous phase.

-

Catalyst: Water-soluble Rhodium complexes (e.g., with TPPTS ligand) remain in the aqueous phase.

-

Separation: Phase separation allows isolation of the product in Toluene, which can be dried (MgSO₄) and concentrated.

Part 4: Visualization of Dynamics

Tautomerism & Solvent Interaction Logic

This diagram illustrates the equilibrium between the cyclic and open forms and how different solvents interact with these species.

Figure 1: Ring-chain tautomerism of 2,3-dihydrobenzofuran-2-ol and the influence of solvent classes on stability and reactivity.

Experimental Workflow: Isolation

A logical flow for handling the compound to ensure integrity during isolation.

Figure 2: Step-by-step isolation protocol emphasizing solvent choice and temperature control to prevent degradation.

References

-

Botteghi, C., et al. (2003).[2] Synthesis of 2-chromanol by hydroformylation of 2-hydroxystyrene derivatives. Journal of Molecular Catalysis A: Chemical, 200(1-2), 147–156.[2] Link[2]

-

Cayman Chemical. (2023). 2,3-Dihydrobenzofuran Product Information. Link

-

Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals.[9][10] Link

-

PubChem. (2025). 2-Hydroxyphenylacetaldehyde (CAS 7451-95-8).[5][6][7][8] National Library of Medicine. Link

-

Sigma-Aldrich. (2024). 2,3-Dihydrobenzofuran (CAS 496-16-2) Physicochemical Data. Link

Sources

- 1. WO2015158206A1 - C-aryl indican derivative, and pharmaceutical composition thereof, preparation method therefor and uses thereof - Google Patents [patents.google.com]

- 2. scribd.com [scribd.com]

- 3. dokumen.pub [dokumen.pub]

- 4. par.nsf.gov [par.nsf.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. 2-Hydroxybenzeneacetaldehyde | C8H8O2 | CID 160897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. toref-standards.com [toref-standards.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. δ-Hydroxyaldehydes are in equilibrium with their hemiacetal form.... | Study Prep in Pearson+ [pearson.com]

Electronic Properties and Reactivity of Benzofuran Hemiacetals

This technical guide provides a comprehensive analysis of the electronic properties, reactivity profiles, and synthetic utility of benzofuran hemiacetals (systematically known as 2-hydroxy-2,3-dihydrobenzofurans ).

This class of intermediates serves as a critical "chameleon" scaffold in drug discovery, capable of functioning either as a stable heterocycle or a reactive phenolic aldehyde depending on environmental conditions.

Technical Guide for Medicinal Chemists & Process Scientists

Core Electronic Structure & Tautomeric Equilibrium

The defining feature of benzofuran hemiacetals is ring-chain tautomerism . Unlike fully aromatic benzofurans, the 2,3-dihydrobenzofuran core is not fully aromatic. The furan ring is saturated, breaking the 10

The Ring-Chain Equilibrium

The molecule exists in a dynamic equilibrium between the cyclic hemiacetal (A) and the acyclic phenolic aldehyde (B) (2-hydroxyphenylacetaldehyde).

-

Cyclic Form (A): Favored in non-polar solvents and solid state. It benefits from the entropy of cyclization and the formation of a 5-membered ring. The C2 carbon is

hybridized and chiral. -

Acyclic Form (B): Favored in basic aqueous media or in the presence of aldehyde-trapping agents. It possesses a reactive carbonyl dipole and a free phenolic hydroxyl group.

Thermodynamic Drivers:

-

Steric Effects: Substituents at the 3-position (R1) destabilize the cyclic form due to eclipsing interactions, shifting the equilibrium toward the open aldehyde.

-

Electronic Effects: Electron-withdrawing groups on the benzene ring increase the acidity of the phenol, stabilizing the open form via intramolecular hydrogen bonding (between the phenol H and carbonyl O).

Mechanistic Visualization (DOT Diagram)

Figure 1: The dynamic equilibrium between the cyclic hemiacetal and acyclic aldehyde dictates reactivity. The pathway is gated by pH and solvent polarity.

Reactivity Profile

The benzofuran hemiacetal is a bifunctional intermediate . Its reactivity can be tuned to access three distinct chemical spaces.

Oxidation to Lactones (2,3-Dihydrobenzofuran-2-ones)

The C2-hydroxyl group is a "masked" aldehyde hydrate. Oxidation restores the carbonyl functionality in the cyclic form, yielding the lactone.

-

Reagents: Pyridinium chlorochromate (PCC), Dess-Martin Periodinane (DMP), or catalytic dehydrogenation.

-

Mechanism: Elimination of the C2-proton generates the oxocarbenium ion, which loses a proton to form the lactone.

-

Significance: This route provides access to 3-substituted benzofuranones, which are precursors to bioactive molecules like Griseofulvin analogues.

Nucleophilic Substitution at C2 (The "Glycosyl" Analogy)

The C2 position behaves analogously to the anomeric carbon in sugars. The hydroxyl group can be displaced by nucleophiles under Lewis acid catalysis.

-

O-Alkylation: Treatment with alcohols and acid catalysts (e.g.,

-TsOH) yields 2-alkoxy-2,3-dihydrobenzofurans (acetals). -

C-Alkylation: Reaction with electron-rich aromatics (Friedel-Crafts type) or allyl silanes (Hosomi-Sakurai) introduces carbon substituents at C2, locking the ring structure.

Reactions of the "Masked" Aldehyde

Under conditions that shift the equilibrium to the open chain (Form B), the molecule reacts as a typical aldehyde.

-

Reductive Amination: Reaction with primary amines and

yields 2-aminoethyl phenols or, upon cyclization, indolines . -

Wittig Olefination: Reaction with phosphorous ylides generates

-hydroxystyrenes , key intermediates for synthesizing stilbenoid natural products.

Experimental Protocols

Protocol A: Synthesis of Benzofuran Hemiacetals via DIBAL-H Reduction

Context: Generating the hemiacetal from a stable lactone precursor.

-

Preparation: Dissolve 3-substituted-2,3-dihydrobenzofuran-2-one (1.0 equiv) in anhydrous

(0.1 M) under Argon. -

Reduction: Cool to

. Add DIBAL-H (1.2 equiv, 1.0 M in hexanes) dropwise over 20 minutes.-

Note: Control temperature strictly to prevent over-reduction to the diol (open chain).

-

-

Quench: Stir for 1 hour at

. Quench with methanol (2.0 equiv) followed by saturated aqueous Rochelle's salt (potassium sodium tartrate). -

Workup: Warm to room temperature and stir vigorously until two clear layers form (critical for aluminum emulsion breakdown). Extract with

, dry over -

Purification: Flash chromatography on silica gel (deactivated with 1%

) is required. Warning: Acidic silica will catalyze ring-opening or dehydration to the benzofuran.

Protocol B: In Situ Trapping (Reductive Amination)

Context: Utilizing the open-chain aldehyde form without isolation.

-

Mixing: Dissolve the benzofuran hemiacetal (or precursor) in MeOH.

-

Amine Addition: Add primary amine (1.1 equiv) and stir for 30 minutes to form the imine/hemiaminal equilibrium.

-

Reduction: Add

(1.5 equiv) and a catalytic amount of acetic acid (to pH 5-6). -

Outcome: The hydride selectively reduces the iminium ion of the open form, driving the equilibrium completely to the acyclic amine product.

Summary of Quantitative Data

| Property | Value / Trend | Implication for Drug Design |

| Hybridization (C2) | Creates a stereocenter at C2; allows for chiral recognition. | |

| pKa (Phenolic) | ~10 (Acyclic form) | The open form is ionizable; affects solubility and protein binding. |

| Stability | Cyclic form favored by entropy | Isolable as solids, but equilibrate in solution. |

| Oxidation Potential | Moderate | Susceptible to metabolic oxidation (CYP450) to lactones or fully aromatic benzofurans. |

References

-

Steric Effects in Benzopyran Imine-Hemiaminal Ring–Chain Tautomerism. Source: ChemistrySelect, 2025. Significance: Establishes the thermodynamic dependency of the ring-chain equilibrium on steric bulk at the 3-position.

-

Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones. Source: Beilstein Journal of Organic Chemistry, 2024. Significance: Details the oxidative pathways linking lactones, hemiacetals, and benzophenones via hydroperoxide intermediates.

-

Synthesis of 2,3-Dihydrobenzofurans via Rh(III)-Catalyzed C-H Activation. Source: Organic Letters, 2021.[1] Significance: Provides modern catalytic methods for constructing the dihydrobenzofuran core compatible with hemiacetal formation.

-

Reactivity of Benzofuran Derivatives: A Comprehensive Review. Source: ResearchGate (Review), 2026. Significance: General overview of electrophilic and nucleophilic susceptibility of the benzofuran scaffold.

Sources

A Technical Guide to the Crystal Structure Analysis of Substituted 2,3-Dihydrobenzofuran-2-ols: From Synthesis to Supramolecular Architecture